
3-(1,3-Benzodioxol-5-yl)-1-(2-naphthyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases like cancer and infections.
Industry: The compound is used in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(4-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
- (2E)-3-(4-hydroxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-naphthyl)-2-propen-1-one stands out due to the presence of the benzodioxole group, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a more versatile compound for various applications.
Propiedades
Número CAS |
52601-57-7 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H14O3/c21-18(17-8-7-15-3-1-2-4-16(15)12-17)9-5-14-6-10-19-20(11-14)23-13-22-19/h1-12H,13H2/b9-5+ |
Clave InChI |
UIASZIZNIOGSLS-WEVVVXLNSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


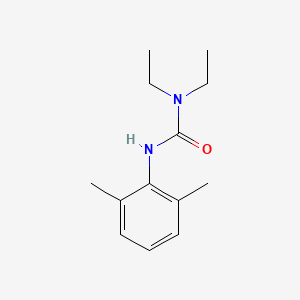

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)

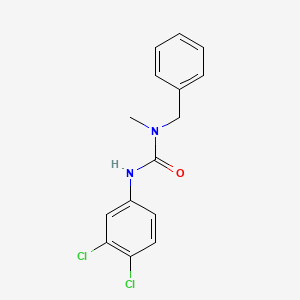


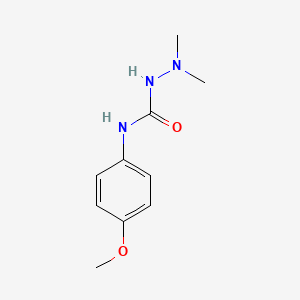

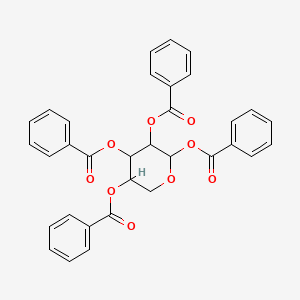
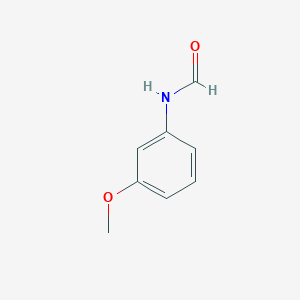

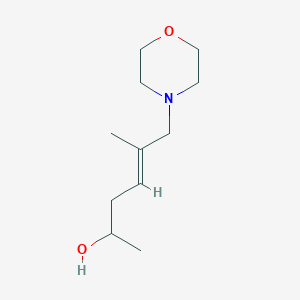
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
